molecular formula C8H6IN3O2S B13302998 4-(4-Iodo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde

4-(4-Iodo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde

Cat. No.: B13302998
M. Wt: 335.12 g/mol
InChI Key: WMOABEDCOULNAS-UHFFFAOYSA-N
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Description

4-(4-Iodo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains iodine, pyrazole, methoxy, thiazole, and aldehyde functional groups

Preparation Methods

The synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Iodination: The pyrazole ring is then iodinated using iodine and a suitable oxidizing agent.

    Formation of the thiazole ring: This involves the reaction of a thioamide with a haloketone.

    Methoxylation: The thiazole ring is methoxylated using methanol and a base.

    Formylation: Finally, the aldehyde group is introduced using a formylating agent such as Vilsmeier-Haack reagent.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better scalability.

Chemical Reactions Analysis

4-(4-Iodo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.

    Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like methanol, ethanol, and dichloromethane. Major products formed from these reactions include carboxylic acids, alcohols, substituted pyrazoles, and various condensation products.

Scientific Research Applications

4-(4-Iodo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer, bacterial infections, and inflammatory diseases.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.

    Chemical Biology: The compound is used in the design of chemical probes for investigating biological pathways and cellular processes.

Mechanism of Action

The mechanism of action of 4-(4-Iodo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant for enzymes involved in cancer cell proliferation and bacterial cell wall synthesis.

    Modulating Receptors: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

    Interfering with DNA/RNA: The compound may intercalate into DNA or RNA, disrupting their function and leading to cell death.

Molecular targets and pathways involved include kinases, proteases, and transcription factors, among others.

Comparison with Similar Compounds

Similar compounds to 4-(4-Iodo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde include:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and diverse applications in research and industry.

Biological Activity

4-(4-Iodo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a pyrazole ring, a thiazole moiety, and an aldehyde functional group, which contribute to its reactivity and biological interactions. Its molecular formula is C9H8N4OSC_9H_8N_4OS with a molecular weight of approximately 220.25 g/mol.

Antimicrobial Activity

Research indicates that derivatives of pyrazole and thiazole compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring enhances the interaction with microbial targets, leading to increased efficacy against infections .

Anticancer Properties

Compounds containing pyrazole and thiazole structures have been evaluated for their anticancer activities. A study involving structurally related pyrazole derivatives demonstrated inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. These findings suggest that this compound may also possess similar anticancer properties .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Research on related thiazole-pyrazole hybrids has shown significant inhibition of phosphodiesterase (PDE) enzymes, which are crucial in various cellular signaling pathways. For example, some derivatives exhibited IC50 values in the low micromolar range against PDE3A, indicating strong inhibitory potential .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various functional groups, enhancing its biological activity. Structure-activity relationship studies have identified key modifications that improve potency against specific biological targets.

CompoundActivityIC50 (μM)Reference
6dPDE3A Inhibition0.24 ± 0.06
Py11Antimicrobial-
Various PyrazolesAnticancer-

Clinical Implications

The biological activities associated with this compound suggest its potential use in treating infections and cancer. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic efficacy in vivo.

Properties

Molecular Formula

C8H6IN3O2S

Molecular Weight

335.12 g/mol

IUPAC Name

4-(4-iodopyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C8H6IN3O2S/c1-14-8-11-7(6(4-13)15-8)12-3-5(9)2-10-12/h2-4H,1H3

InChI Key

WMOABEDCOULNAS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(S1)C=O)N2C=C(C=N2)I

Origin of Product

United States

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